(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphine-oxaphosphole hybrid ligand with a stereochemically defined backbone. Its structure features a benzooxaphosphole core substituted with a tert-butyl group at the 3-position, a methyl group at the 2-position, and a 2,6-diphenoxyphenyl moiety at the 4-position. The (2S,3S) configuration ensures precise spatial arrangement, critical for asymmetric catalysis . The compound’s molecular formula is C₃₀H₂₉O₃P (MW: 468.53), and it is typically available in ≥97% purity with enantiomeric excess (ee) ≥99% . Its primary application lies in transition-metal-catalyzed asymmetric reactions, leveraging the electron-withdrawing phenoxy substituents and steric bulk to modulate catalytic activity and selectivity .
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29O3P/c1-21-31-27-20-11-17-24(29(27)34(21)30(2,3)4)28-25(32-22-13-7-5-8-14-22)18-12-19-26(28)33-23-15-9-6-10-16-23/h5-21H,1-4H3/t21-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJWVLWCKKVFR-ZCWHBTPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Cycloetherification Strategies
The benzo[d]oxaphosphole scaffold can be assembled via acid-promoted tandem reactions that avoid transition metal catalysts. A diazonium cation intermediate, generated in situ from N-nitroso N-tert-butylamine under triflic acid (TfOH) catalysis, initiates intramolecular C–O bond formation. This method achieved 62% yield for analogous dihydrobenzo[d]oxaphosphole 3-oxides in dichloromethane (DCM), with cyclohexane favoring competing Friedel-Crafts side reactions. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Acid catalyst | 5 equiv TfOH | Maximizes diazonium generation |
| Solvent | DCM | Suppresses aryl side products |
| Temperature | 0°C to 25°C | Prevents decomposition |
The reaction proceeds through a trigonal bipyramidal transition state at phosphorus, with the tert-butyl group adopting an axial position to minimize steric hindrance.
Palladium-Catalyzed Migratory Cyclization
Palladium/DPEPhos systems enable the construction of benzo-fused phospholes via a unique 1,2-palladium migration mechanism. Using (α-bromoethenyl)diphenylphosphine oxide precursors, this method achieves 94% yield for benzophosphole derivatives at 80°C in 1,2-dichloroethane (DCE) with cesium pivalate (CsOPiv) as base. Key advantages include:
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Regioselectivity : Migratory insertion favors formation of the 2,3-dihydrobenzo[d]oxaphosphole over linear isomers
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Functional group tolerance : Ethers, esters, and protected amines remain intact
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Deuterium labeling studies confirm the absence of 1,4-palladium shifts, supporting a concerted cyclization pathway
| Component | Specification | Role |
|---|---|---|
| Aryl boronic acid | 2,6-Diphenoxyphenyl | Coupling partner |
| Catalyst | Pd(PPh3)4 (5 mol%) | Facilitates transmetallation |
| Base | K2CO3 | Activates boronic acid |
| Solvent | Toluene/EtOH (3:1) | Balances solubility |
Microwave irradiation at 120°C for 15 minutes improves yields to 92% while minimizing phosphole ring opening.
Stereochemical Control
Chiral Ligand Design
Asymmetric induction at C2 and C3 positions employs P-stereogenic bisphosphine ligands. The (R)-DM-Segphos-Pd(0) system achieves 86% enantiomeric excess (ee) for analogous compounds through:
Dynamic Kinetic Resolution
Concurrent optimization of:
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Temperature : −20°C slows epimerization at phosphorus
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Solvent polarity : tert-Amyl alcohol enhances hydrogen bonding to the oxaphosphole oxygen
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Additives : 10 mol% (–)-sparteine suppresses racemization
These conditions enable isolation of the (2S,3S) diastereomer in 67% yield with 99:1 dr.
Purification and Characterization
Chromatographic Resolution
A three-step purification protocol ensures >99% chemical and stereochemical purity:
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Silica gel chromatography (hexane/EtOAc 4:1) removes non-polar byproducts
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Chiral HPLC (Chiralpak IA column, heptane/i-PrOH 90:10) separates enantiomers
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Recrystallization from methanol/water (9:1) affords X-ray quality crystals
Spectroscopic Validation
31P NMR (162 MHz, CDCl3): δ 28.7 ppm (d, J = 12.1 Hz) confirms P-stereogenicity
X-ray crystallography :
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P–O bond length : 1.642 Å (compared to 1.60 Å in non-strained phospholes)
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Dihedral angle : 88.3° between benzo and oxaphosphole rings
Industrial Scale-Up Considerations
Continuous Flow Synthesis
A segmented flow reactor design addresses exothermicity challenges:
| Reactor Zone | Function | Parameters |
|---|---|---|
| Pre-mixing | Diazonium generation | T = −5°C, τ = 30 s |
| Cyclization | Ring closure | T = 25°C, τ = 5 min |
| Quench | Neutralization | pH 7.0, τ = 1 min |
This system achieves 83% yield at 50 g/h throughput with 99.8% purity by HPLC.
Waste Stream Management
The process utilizes:
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Solvent recovery : Distillation recovers >95% DCM and THF
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Palladium reclamation : Ion-exchange resins recover 99.2% Pd from catalyst residues
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Aqueous neutralization : Calcium hydroxide precipitation removes phosphate byproducts
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The tert-butyl and diphenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Catalytic Applications
The compound is primarily utilized as a chiral ligand in asymmetric synthesis. Its sterically hindered structure enhances selectivity in reactions such as:
- Asymmetric Hydrogenation : It facilitates the hydrogenation of prochiral ketones and imines to yield enantiomerically enriched alcohols and amines.
- Cross-Coupling Reactions : Acts as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high stereochemical control.
Pharmaceutical Applications
Due to its chiral nature, this compound is valuable in the pharmaceutical industry for:
- Drug Development : It can be employed to synthesize bioactive compounds with specific stereochemistry, which is crucial for drug efficacy and safety.
- Chiral Auxiliary : It serves as a chiral auxiliary in the synthesis of complex organic molecules, aiding in the production of pharmaceuticals with desired chirality.
Material Science
The compound's unique properties also extend to materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific functionalities or enhance mechanical properties.
- Nanotechnology : Its phosphine moiety can be used in the synthesis of nanoparticles for applications in electronics and photonics.
Case Study 1: Asymmetric Synthesis of Alcohols
A study demonstrated the use of (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole as a ligand for the asymmetric hydrogenation of ketones. The reaction yielded high enantiomeric excess (ee) values (>90%) for various substrates under mild conditions .
Case Study 2: Synthesis of Chiral Pharmaceuticals
In another research project, this compound was utilized in the synthesis of a key intermediate for an anti-cancer agent. The use of this ligand allowed for higher yields and improved selectivity compared to traditional methods .
Summary Table of Applications
| Application Area | Description | Example Reaction |
|---|---|---|
| Catalysis | Chiral ligand for asymmetric synthesis | Asymmetric hydrogenation of ketones |
| Pharmaceutical Synthesis | Chiral auxiliary for drug development | Synthesis of enantiomerically pure pharmaceuticals |
| Material Science | Enhancing properties of polymers | Incorporation into polymer matrices |
Mechanism of Action
The mechanism of action of (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.
Comparison with Similar Compounds
Key Compounds :
(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS: 1373432-09-7 Molecular Formula: C₁₉H₂₃O₃P (MW: 330.36) Features: Methoxy groups at the 2,6-positions of the aryl ring. Applications: Demonstrated high reactivity (91% selectivity) in Cu-catalyzed asymmetric hydrogenation of ketones . Methoxy groups provide moderate electron donation, enhancing metal-ligand coordination while reducing steric hindrance compared to phenoxy .
(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 2634687-76-4
- Molecular Formula : C₂₃H₃₁O₃P (MW: 386.46)
- Features : Bulky isopropoxy substituents.
- Applications : Improved enantioselectivity in sterically demanding reactions due to enhanced hindrance, but slower reaction kinetics .
Target Compound (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS: 2565792-32-5 Molecular Formula: C₃₀H₂₉O₃P (MW: 468.53) Features: Phenoxy groups introduce strong electron-withdrawing effects and greater steric bulk. Applications: Superior performance in reactions requiring electron-deficient metal centers (e.g., Suzuki-Miyaura couplings), where phenoxy groups stabilize intermediates and suppress side reactions .
Comparative Data Table: Substituent Effects
Stereochemical and Backbone Modifications
Key Compounds :
(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 2227217-19-6
- Molecular Formula : C₂₁H₂₇O₃P (MW: 358.41)
- Features : Additional methyl groups at the 2-position increase backbone rigidity.
- Applications : Enhanced enantioselectivity in asymmetric hydroboration due to restricted conformational flexibility .
Dimeric Ligand (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
Comparative Data Table: Structural Modifications
Biological Activity
The compound (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole derivative that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies regarding its biological efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C30H29O3P
- CAS Number : 2565792-32-5
- Molecular Weight : 454.50 g/mol
The compound features a unique oxaphosphole structure that contributes to its reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that phosphole derivatives can exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability when treated with this compound. The IC50 value was determined to be around 15 µM, indicating potent activity against these cells .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties:
- Research Findings : In a DPPH radical scavenging assay, this compound exhibited a significant reduction in free radical levels, suggesting its potential as a natural antioxidant .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest:
- Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3S)-configured oxaphosphole derivatives, and how do stereochemical impurities arise?
- Methodology : Use asymmetric catalysis with chiral ligands (e.g., phosphine-oxazoline systems) to control stereochemistry at the 2S and 3S positions. Monitor reaction progress via chiral HPLC to detect diastereomeric byproducts (e.g., 2R,3R or 2S,3R isomers) .
- Data Analysis : Compare yields and enantiomeric excess (ee) under varying conditions (temperature, solvent polarity). For example, reports 97% purity for a related stereoisomer, suggesting rigorous chromatographic purification is critical .
Q. How can NMR spectroscopy resolve structural ambiguities in oxaphosphole derivatives with bulky substituents?
- Methodology : Perform - HMBC experiments to confirm P-O-C connectivity. For tert-butyl groups, analyze DEPT-135 for quaternary carbon signals (~30 ppm) .
- Example : provides molecular formula (CHOP) and storage conditions, but structural validation requires 2D NMR to distinguish diphenoxyphenyl vs. dimethoxyphenyl substituents .
Q. What storage conditions maximize compound stability?
- Guidelines : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the phosphole ring. DMSO stock solutions (10 mM) should avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do steric effects from tert-butyl and diphenoxyphenyl groups influence catalytic activity in cross-coupling reactions?
- Experimental Design : Compare turnover numbers (TONs) of (2S,3S)-configured derivatives vs. less hindered analogs (e.g., methyl substituents) in Suzuki-Miyaura couplings. Use X-ray crystallography ( ) to correlate ligand bite angles with reactivity .
- Contradictions : notes conflicting aquatic toxicity data for structurally similar phosphates; assess whether bulky groups reduce leaching or alter environmental persistence .
Q. What computational methods predict the enantioselectivity of oxaphosphole ligands in asymmetric catalysis?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model transition states. Compare calculated ee values with experimental results from (97% purity implies high stereochemical fidelity) .
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for biological assays?
- Optimization : Use co-solvents (e.g., Tween 80/saline) to improve aqueous solubility while maintaining bioactivity. provides a dilution protocol for DMSO stocks .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
